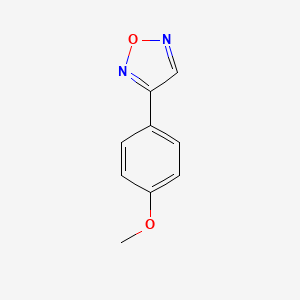

3-(4-Methoxyphenyl)-1,2,5-oxadiazole

Description

Contextual Significance of 1,2,5-Oxadiazole Heterocycles in Organic Chemistry

Historical Development and Evolution of Oxadiazole Chemistry

The chemistry of oxadiazoles (B1248032) dates back to the late 19th century. The 1,2,4-oxadiazole (B8745197) isomer was first synthesized in 1884 by Tiemann and Krüger. nih.gov The exploration of the 1,2,5-oxadiazole (furazan) system followed, with initial synthetic efforts focusing on the dehydration of α-dioximes. Over the decades, the chemistry has evolved significantly, with the development of more efficient and versatile synthetic routes, including the deoxygenation of their corresponding N-oxides (furoxans). chemicalbook.com In recent years, research has expanded from fundamental synthesis to exploring the applications of 1,2,5-oxadiazole derivatives in medicinal chemistry, materials science, and agriculture. nih.govijper.org

Distinctive Structural Features and Aromaticity Considerations of the 1,2,5-Oxadiazole Ring System

The 1,2,5-oxadiazole ring is a planar, five-membered heteroaromatic system containing two carbon atoms, two adjacent nitrogen atoms, and one oxygen atom. chemicalbook.com It is considered a π-excessive heterocycle, with 6π electrons delocalized across the ring. chemicalbook.com Its aromatic character is quantitatively described by a Bird unified aromaticity index of 53, which is comparable to that of isoxazole. chemicalbook.com The ring system is characterized by a significant dipole moment of 3.38 D, indicating a notable charge separation within the molecule. chemicalbook.com

Table 1: Physicochemical Properties of the 1,2,5-Oxadiazole Ring

| Property | Value/Description | Reference |

| Common Name | Furazan (B8792606) | chemicalbook.com |

| Molecular Formula | C₂H₂N₂O | |

| Ring Structure | 5-membered, planar heterocycle | chemicalbook.com |

| Aromaticity | 6π electron system | chemicalbook.com |

| Bird Aromaticity Index | 53 | chemicalbook.com |

| Dipole Moment | 3.38 D | chemicalbook.com |

| Basicity (pKa) | ~ -5.0 | chemicalbook.com |

Rationale for Focused Academic Investigation on 3-(4-Methoxyphenyl)-1,2,5-oxadiazole

The specific substitution pattern of this compound provides a compelling basis for targeted research, combining the unique properties of the oxadiazole core with the electronic influence of the methoxyphenyl group.

Importance of Substituted Phenyl Oxadiazoles in Advanced Chemical Research

The incorporation of a phenyl ring onto an oxadiazole scaffold is a common strategy in medicinal chemistry and materials science. Phenyl-substituted oxadiazoles exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. ijper.orgnih.gov The phenyl group can engage in various intermolecular interactions, such as π-π stacking and hydrophobic interactions, which are crucial for binding to biological targets. Furthermore, modifying the substituents on the phenyl ring, such as with a methoxy (B1213986) group, allows for the fine-tuning of the molecule's electronic properties, lipophilicity, and metabolic stability. nih.gov This modulation is a key principle in modern drug design and the development of advanced organic materials. nih.govnih.gov For instance, 1,2,5-oxadiazole derivatives have been investigated as potential inhibitors of enzymes like indoleamine 2,3-dioxygenase, making them relevant for cancer research. nih.govchemicalbook.com

Current Research Landscape and Unaddressed Questions Pertaining to this compound

While the broader class of substituted phenyl oxadiazoles is widely studied, the specific compound this compound is less extensively documented in readily available scientific literature. Much of the research focuses on the 1,3,4-oxadiazole (B1194373) and 1,2,4-oxadiazole isomers. The synthesis of related compounds, such as 2-(4-Methoxyphenyl)-5-(o-tolyl)-1,3,4-oxadiazole, has been reported, but specific, in-depth studies on the physicochemical properties, reactivity, and biological profile of this compound are not prevalent. nih.gov This represents a clear research gap. Key unaddressed questions include a detailed crystallographic analysis to understand its solid-state conformation, a comprehensive evaluation of its photophysical properties for potential use in materials science (as fluorescence is a known property of some oxadiazoles), and a systematic screening of its biological activities. researchgate.net

Methodological Approaches Employed in the Study of Related 1,2,5-Oxadiazole Derivatives

The synthesis and characterization of 1,2,5-oxadiazole derivatives rely on established and robust methodologies in organic chemistry.

The construction of the 1,2,5-oxadiazole ring is typically achieved through several primary synthetic routes. chemicalbook.com These methods are chosen based on the availability of starting materials and the desired substitution pattern on the final molecule.

Table 2: Primary Synthetic Routes to 1,2,5-Oxadiazoles

| Method | Description | Starting Materials | Key Reagents/Conditions | Reference |

| Dehydration of Dioximes | A classic cyclodehydration reaction to form the furazan ring. | α-Dioximes (e.g., glyoxime) | Dehydrating agents like succinic anhydride (B1165640) or thionyl chloride (SOCl₂) at elevated temperatures. | chemicalbook.com |

| Deoxygenation of N-Oxides | Reduction of a 1,2,5-oxadiazole-2N-oxide (furoxan) to the corresponding furazan. | Furoxans | Reducing agents such as trialkylphosphites. | chemicalbook.com |

| Ring Transformation | Conversion of other heterocyclic systems into the 1,2,5-oxadiazole ring. | Varies | Varies | chemicalbook.com |

Once synthesized, the structural confirmation and purity assessment of these compounds are carried out using a suite of standard analytical techniques. Spectroscopic methods are particularly crucial for elucidating the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are used to determine the chemical environment of hydrogen and carbon atoms, respectively. For a compound like this compound, characteristic signals would be expected for the aromatic protons of the methoxyphenyl ring, the methoxy group protons, and the carbons of both the phenyl and oxadiazole rings. For related 2,5-disubstituted 1,3,4-oxadiazoles, ¹³C signals for the oxadiazole carbons typically appear in the range of 163-167 ppm. mdpi.com

Infrared (IR) Spectroscopy : IR spectroscopy helps identify characteristic functional groups. Key vibrational bands for this class of compounds would include C=N, N-O, and C-O stretching frequencies, confirming the presence of the oxadiazole ring and the methoxy ether group.

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is employed to determine the precise molecular weight and elemental composition of the synthesized compound, confirming its molecular formula. nih.gov

X-ray Crystallography : For crystalline solids, single-crystal X-ray diffraction provides unambiguous proof of structure, including bond lengths, bond angles, and intermolecular interactions in the solid state.

Structure

3D Structure

Properties

Molecular Formula |

C9H8N2O2 |

|---|---|

Molecular Weight |

176.17 g/mol |

IUPAC Name |

3-(4-methoxyphenyl)-1,2,5-oxadiazole |

InChI |

InChI=1S/C9H8N2O2/c1-12-8-4-2-7(3-5-8)9-6-10-13-11-9/h2-6H,1H3 |

InChI Key |

KKFYEHNWMADJLG-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NON=C2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 4 Methoxyphenyl 1,2,5 Oxadiazole and Its Functionalized Analogs

Established and Conventional Synthetic Routes to 1,2,5-Oxadiazole Core

Traditional methods for the construction of the 1,2,5-oxadiazole ring have been well-established and continue to be utilized. These routes typically involve the cyclization of open-chain precursors.

Cyclization Reactions Involving Alpha-Dioximes and Related Precursors

A cornerstone in the synthesis of 1,2,5-oxadiazoles is the dehydration of α-dioximes. This method involves the formation of a glyoxime (B48743) derivative from a corresponding 1,2-dicarbonyl compound or its equivalent, followed by a cyclodehydration step to yield the 1,2,5-oxadiazole ring. For the synthesis of symmetrically substituted 1,2,5-oxadiazoles, the starting materials are readily available. In the context of 3-(4-Methoxyphenyl)-1,2,5-oxadiazole, a potential precursor would be a dioxime derived from a 1-aryl-1,2-dione, where one of the aryl groups is 4-methoxyphenyl (B3050149).

The cyclization is typically promoted by dehydrating agents such as phosphorus pentoxide (P₂O₅), sulfuric acid (H₂SO₄), or thionyl chloride (SOCl₂). The reaction conditions can often be harsh, requiring high temperatures and strong acids, which may not be compatible with sensitive functional groups on the aryl substituents.

| Precursor Type | Reagents | General Conditions | Product |

| α-Dioximes | P₂O₅, H₂SO₄, SOCl₂ | High Temperature | 1,2,5-Oxadiazole |

| Glyoximes | Dehydrating Agents | Varies | 1,2,5-Oxadiazole |

Nitrile Oxide Cycloaddition Strategies for 1,2,5-Oxadiazole Formation

Another classical and versatile approach to the 1,2,5-oxadiazole core is through the dimerization of nitrile oxides. Nitrile oxides are highly reactive 1,3-dipoles that can undergo [3+2] cycloaddition reactions. In the absence of a suitable dipolarophile, nitrile oxides can dimerize to form 1,2,5-oxadiazole-2-oxides, commonly known as furoxans. These furoxans can then be deoxygenated to afford the corresponding 1,2,5-oxadiazoles.

The generation of the nitrile oxide intermediate is a critical step. Common methods include the dehydrohalogenation of hydroxamoyl halides (typically generated from oximes) using a base, or the dehydration of nitroalkanes. For the synthesis of this compound, the corresponding 4-methoxybenzonitrile (B7767037) oxide would be the key intermediate. This can be generated in situ from 4-methoxybenzaldehyde (B44291) oxime via halogenation followed by treatment with a base.

The dimerization of nitrile oxides can sometimes lead to a mixture of regioisomers and other byproducts, necessitating careful control of reaction conditions to favor the formation of the desired 1,2,5-oxadiazole derivative. mdpi.com

| Nitrile Oxide Precursor | Generation Method | Dimerization Product | Final Product |

| Hydroxamoyl Halide | Base-induced dehydrohalogenation | 1,2,5-Oxadiazole-2-oxide (Furoxan) | 1,2,5-Oxadiazole |

| Nitroalkane | Dehydration | 1,2,5-Oxadiazole-2-oxide (Furoxan) | 1,2,5-Oxadiazole |

Modern and Sustainable Synthetic Protocols for this compound

In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methodologies in organic chemistry. This trend has also impacted the synthesis of heterocyclic compounds like 1,2,5-oxadiazoles.

Catalytic Approaches in the Synthesis of Substituted 1,2,5-Oxadiazoles

Catalytic methods offer numerous advantages over stoichiometric reactions, including milder reaction conditions, higher atom economy, and the potential for asymmetric synthesis. While catalytic methods for the synthesis of 1,2,4- and 1,3,4-oxadiazoles are more extensively reported, research into catalytic routes for 1,2,5-oxadiazoles is an emerging area. mdpi.com

Transition metal catalysts, particularly those based on copper and palladium, have been explored for C-H arylation reactions on pre-formed heterocyclic rings, which could be a potential strategy for functionalizing a simple 1,2,5-oxadiazole core. mdpi.com However, direct catalytic methods for the primary construction of the 3-aryl-1,2,5-oxadiazole ring are less common. Research in this area is focused on developing catalysts that can promote the cyclization of precursors under milder conditions and with greater selectivity.

Green Chemistry Principles and Environmentally Benign Synthetic Pathways

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. nih.govresearchgate.net For the synthesis of this compound, this translates to the use of safer solvents, minimizing waste, and employing energy-efficient methods. nih.gov

One green approach involves the use of water as a solvent or co-solvent, which is a significant improvement over volatile and often toxic organic solvents. Additionally, the development of solvent-free reaction conditions, where the reactants are ground together, is another promising green methodology. researchgate.net The use of solid-supported reagents and catalysts can also simplify purification processes and reduce waste generation. mdpi.com

| Green Chemistry Principle | Application in 1,2,5-Oxadiazole Synthesis |

| Use of Safer Solvents | Reactions in water or solvent-free conditions. nih.govresearchgate.net |

| Atom Economy | Development of addition and cycloaddition reactions that incorporate all atoms of the reactants into the final product. |

| Catalysis | Use of catalytic instead of stoichiometric reagents to reduce waste. mdpi.com |

Microwave-Assisted and Ultrasonic-Promoted Synthesis Techniques

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. nih.govnih.gov The application of microwave irradiation can lead to dramatic reductions in reaction times, increased product yields, and often cleaner reactions with fewer side products compared to conventional heating methods. nih.govwjpr.net For the synthesis of 1,2,5-oxadiazoles, microwave heating can be applied to the classical cyclodehydration of α-dioximes or the dimerization of nitrile oxides, potentially allowing for lower temperatures and shorter reaction times. nih.govresearchgate.net

Ultrasound irradiation is another non-conventional energy source that can enhance chemical reactivity. nih.gov Sonochemistry, the application of ultrasound to chemical reactions, can promote reactions through acoustic cavitation, which generates localized high temperatures and pressures. This can lead to increased reaction rates and yields. Ultrasound has been successfully employed in the synthesis of various heterocyclic compounds, and its application to the synthesis of 3-aryl-1,2,5-oxadiazoles presents an opportunity for process intensification and improved efficiency. nih.gov

| Technique | Advantages in 1,2,5-Oxadiazole Synthesis |

| Microwave-Assisted Synthesis | Reduced reaction times, higher yields, cleaner reactions. nih.govnih.govwjpr.net |

| Ultrasonic-Promoted Synthesis | Increased reaction rates, improved yields, potential for milder conditions. nih.govnih.gov |

Optimization of Reaction Parameters and Yield Enhancement in this compound Synthesis

The efficient synthesis of this compound hinges on the careful control of various reaction parameters. The classical approach to the 1,2,5-oxadiazole ring often involves the cyclization of α-dioximes or the dehydration of amidoximes. The optimization of these transformations is key to achieving high yields and minimizing side products.

Solvent and Temperature Effects on Reaction Kinetics and Selectivity

The choice of solvent and the reaction temperature are critical factors that significantly influence the rate and outcome of the synthesis of 3-aryl-1,2,5-oxadiazoles. While specific studies on this compound are limited, general principles for the synthesis of related 1,2,5-oxadiazoles (furazans) can be extrapolated. The formation of the 1,2,5-oxadiazole ring from vicinal dioximes, for instance, is a dehydration reaction where the solvent's ability to facilitate water removal can be advantageous.

Aprotic polar solvents are often favored in these cyclization reactions. For example, in the synthesis of various 3,4-disubstituted 1,2,5-oxadiazoles from the corresponding bisoximes, the reaction can be induced at ambient temperature, which is beneficial for the stability of these energetic compounds. orgsyn.org

The reaction temperature is another key variable. Higher temperatures can accelerate the reaction rate but may also lead to decomposition or the formation of undesired byproducts. For the cyclization of O-acylamidoximes to form 1,2,4-oxadiazoles, a related class of compounds, increasing the reaction temperature from ambient to 50 °C and further to 80 °C has been shown to significantly increase the conversion to the desired product. A similar temperature-dependent rate enhancement can be anticipated in the synthesis of 1,2,5-oxadiazoles.

Table 1: Illustrative Solvent and Temperature Effects on Oxadiazole Synthesis

| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Dioxane | 25 | 3 | 37 | General observation for oxadiazole synthesis |

| Dioxane | 50 | 3 | 78 | General observation for oxadiazole synthesis |

| Dioxane | 80 | 3 | >95 | General observation for oxadiazole synthesis |

| Acetonitrile | 20 | 10-36 | Good to Excellent | For 1,2,4-oxadiazol/1,2,5-oxadiazole 2-oxide hybrids |

Precursor Chemistry and Diversification Strategies for the 4-Methoxyphenyl Moiety

The synthesis of this compound relies on the availability and reactivity of precursors containing the 4-methoxyphenyl group. Key precursors for introducing this moiety include 4-methoxybenzaldehyde, 4-methoxyphenylacetonitrile, and 4-methoxybenzamidoxime.

4-Methoxybenzaldehyde can be converted to its corresponding oxime, which can then undergo further reactions to form the 1,2,5-oxadiazole ring. For example, the α-oximination of the corresponding ketone or the reaction of the aldehyde with hydroxylamine (B1172632) followed by an oxidative cyclization are potential routes.

4-Methoxyphenylacetonitrile is a versatile precursor that can be used in the synthesis of various heterocycles. orgsyn.orgmdpi.comchemicalbook.comresearchgate.netsigmaaldrich.com It can be prepared from 1-(chloromethyl)-4-methoxybenzene and sodium cyanide. researchgate.net This nitrile can then be converted to 4-methoxybenzamidoxime by reaction with hydroxylamine. The synthesis of arylamidoximes from the corresponding nitriles has been optimized using green chemistry principles, employing water as a solvent and an organic base like triethylamine (B128534) at room temperature. researchgate.net

4-Methoxybenzamidoxime is a key intermediate that can be directly cyclized to form a 1,2,5-oxadiazole ring under appropriate dehydrating conditions. The optimization of the synthesis of amidoximes is crucial as they are direct precursors to the target heterocyclic system. researchgate.net

Diversification strategies for the 4-methoxyphenyl moiety often involve modifications of the aromatic ring before the formation of the oxadiazole. For instance, electrophilic aromatic substitution reactions on anisole (B1667542) (methoxybenzene) can introduce various functional groups onto the phenyl ring. These functionalized precursors can then be carried through the synthetic sequence to generate a library of functionalized this compound analogs. This approach allows for the systematic exploration of structure-activity relationships in medicinal chemistry applications.

Sophisticated Structural Elucidation and Purity Assessment Methodologies for 3 4 Methoxyphenyl 1,2,5 Oxadiazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial proximity of magnetically active nuclei, such as ¹H and ¹³C.

Advanced 1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

One-dimensional (1D) NMR spectra, including ¹H and ¹³C NMR, offer the initial and fundamental data for structural assignment. For 3-(4-Methoxyphenyl)-1,2,5-oxadiazole, the ¹H NMR spectrum is expected to show distinct signals corresponding to the methoxy (B1213986) protons, the aromatic protons of the phenyl ring, and the lone proton on the oxadiazole ring. The p-disubstituted phenyl ring should exhibit a characteristic AA'BB' splitting pattern, appearing as two doublets. The methoxy group protons would present as a sharp singlet, and the proton on the C4 of the oxadiazole ring would also be a singlet.

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. Signals for the methoxy carbon, the four distinct carbons of the p-disubstituted phenyl ring, and the two carbons of the oxadiazole ring are anticipated.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃

| Atom Number | Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 4 | C-H (Oxadiazole) | ~8.0 - 8.5 | ~140 - 145 |

| 2'/6' | C-H (Aromatic) | ~7.8 - 8.0 | ~128 - 130 |

| 3'/5' | C-H (Aromatic) | ~7.0 - 7.2 | ~114 - 116 |

| OCH₃ | -OCH₃ | ~3.9 | ~55 - 56 |

| 3 | C (Oxadiazole) | - | ~160 - 165 |

| 1' | C (Aromatic) | - | ~120 - 125 |

| 4' | C (Aromatic) | - | ~162 - 164 |

To confirm these assignments and establish connectivity, two-dimensional (2D) NMR techniques are employed. mdpi.comharvard.edu

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) couplings. libretexts.org For this molecule, a COSY spectrum would show a cross-peak between the aromatic protons at positions 2'/6' and 3'/5', confirming their ortho relationship. The singlets from the methoxy and oxadiazole protons would not show any cross-peaks.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons (¹H-¹³C). libretexts.org It would definitively link the proton signals to their corresponding carbon signals, for instance, connecting the aromatic proton signals at ~7.9 ppm and ~7.1 ppm to their respective carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds, which is crucial for piecing together the molecular skeleton. ipb.pt Key expected correlations would include the protons at C-2'/6' to the oxadiazole carbon at C-3, and the oxadiazole proton at C-4 to the oxadiazole carbon at C-3.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, irrespective of their bonding. A NOESY spectrum would be expected to show a correlation between the methoxy protons and the aromatic protons at C-3'/5', providing further structural confirmation.

Quantitative NMR (qNMR) for Purity and Isomeric Ratio Determination

Quantitative NMR (qNMR) is an absolute quantification method that determines the purity of a substance without needing a reference standard of the analyte itself. resolvemass.ca The principle lies in the direct proportionality between the integrated area of an NMR signal and the number of nuclei responsible for that signal. mestrelab.comjeol.com

To assess the purity of this compound, a certified internal standard of known purity and weight is added to a precisely weighed sample of the compound. bwise.kr Key requirements for the internal standard are that it must be stable, not react with the analyte, and have at least one signal that is well-resolved from any analyte signals. emerypharma.com By comparing the integral of a well-defined signal from the analyte (e.g., the sharp methoxy singlet) with a signal from the internal standard, the absolute purity of the analyte can be calculated using a standard equation that accounts for the molar masses, number of protons, and weights of the analyte and the standard. jeol.com This technique is highly accurate and traceable to the International System of Units (SI). bwise.kr

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Analysis

HRMS is an indispensable tool for determining the elemental composition of a molecule by measuring its mass with very high accuracy (typically to within 5 ppm). acs.orgnih.gov For this compound (Molecular Formula: C₉H₈N₂O₂), the expected exact mass of the protonated molecule [M+H]⁺ would be calculated and compared to the experimentally measured value to confirm the molecular formula.

Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) Techniques

ESI and APCI are soft ionization techniques that allow for the analysis of intact molecules with minimal fragmentation.

Electrospray Ionization (ESI): This method is ideal for polar and ionizable molecules. axispharm.comnih.gov A solution of the analyte is sprayed through a charged capillary, creating charged droplets from which gas-phase ions are generated as the solvent evaporates. wiley.com Given the presence of heteroatoms, this compound is expected to ionize efficiently under positive-ion ESI mode to form the [M+H]⁺ ion.

Atmospheric Pressure Chemical Ionization (APCI): APCI is better suited for less polar, more volatile small molecules. axispharm.combiotage.com The sample is vaporized and then ionized by a corona discharge. This technique would also be a viable option for the analysis of this compound, likely producing the [M+H]⁺ ion.

The choice between ESI and APCI depends on the specific properties of the analyte and the desired analytical outcome.

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) provides structural information by inducing fragmentation of a selected precursor ion (e.g., the [M+H]⁺ ion) and analyzing the resulting product ions. nih.gov The fragmentation pattern is a unique fingerprint of the molecule's structure. For this compound, the fragmentation pathways can be predicted based on the known chemistry of oxadiazoles (B1248032) and methoxyphenyl compounds. scielo.brlibretexts.org

The bond between the phenyl and oxadiazole rings is a likely point of cleavage. Common fragmentation pathways for the oxadiazole ring itself involve the loss of small, stable neutral molecules like CO, N₂, and NO. The methoxy group on the phenyl ring can lead to the characteristic loss of a methyl radical (•CH₃) or formaldehyde (B43269) (CH₂O).

Table 2: Plausible HRMS/MS Fragmentation for the [M+H]⁺ Ion of this compound

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss |

| 177.0659 | 135.0441 | C₂H₂N₂ (Diazirine) |

| 177.0659 | 133.0502 | C₂H₂NO (Oxazirin-2-yl-methanone) |

| 177.0659 | 107.0491 | C₂HN₂O₂ (Oxadiazole ring fragment) |

| 135.0441 | 107.0491 | CO (Carbon Monoxide) |

| 135.0441 | 92.0386 | C₂H₃O (Acetaldehyde radical cation) |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. nih.gov An IR spectrum arises from the absorption of infrared radiation that causes a change in the molecule's dipole moment, while a Raman spectrum results from the inelastic scattering of laser light due to a change in the molecule's polarizability. nih.gov

The combined use of IR and Raman provides a comprehensive vibrational profile of this compound, allowing for the identification of its key functional groups.

Aromatic Ring: C-H stretching vibrations are expected above 3000 cm⁻¹. C=C in-ring stretching vibrations typically appear in the 1600-1450 cm⁻¹ region. libretexts.org

Methoxy Group: The C-H stretching of the methyl group will be observed in the 2950-2850 cm⁻¹ range. The characteristic C-O stretching bands of the aryl ether are strong in the IR spectrum and are expected around 1250 cm⁻¹ (asymmetric) and 1040 cm⁻¹ (symmetric). pearson.combartleby.com

1,2,5-Oxadiazole Ring: The C=N stretching vibrations of the heterocyclic ring are expected in the 1650-1550 cm⁻¹ region. Ring breathing and deformation modes will appear at lower frequencies in the fingerprint region.

Table 3: Predicted IR and Raman Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Typical IR Intensity | Typical Raman Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium | Medium |

| Aliphatic C-H Stretch (OCH₃) | 2950 - 2850 | Medium | Medium |

| C=N Stretch (Oxadiazole) | 1650 - 1550 | Medium-Strong | Medium |

| C=C Stretch (Aromatic) | 1610 - 1450 | Medium-Strong | Strong |

| Asymmetric C-O-C Stretch | ~1250 | Strong | Weak |

| Symmetric C-O-C Stretch | ~1040 | Medium | Medium |

| Aromatic C-H Out-of-Plane Bend | 900 - 675 | Strong | Weak |

By integrating the data from these sophisticated analytical methodologies, a complete and unambiguous structural confirmation, along with a precise purity assessment, of this compound can be achieved, ensuring its suitability for any subsequent application.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Conjugation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for investigating the electronic transitions within a molecule, providing valuable insights into its electronic structure and the extent of π-conjugation. The UV-Vis spectrum of this compound is expected to be characterized by intense absorption bands corresponding primarily to π → π* transitions.

The chromophore of the molecule consists of the 4-methoxyphenyl (B3050149) group in conjugation with the 1,2,5-oxadiazole (furazan) ring. This extended π-system involves the phenyl ring, the p-orbitals of the heterocyclic ring, and is further influenced by the electron-donating methoxy (-OCH₃) substituent. The methoxy group, acting as an auxochrome, causes a bathochromic (red) shift, moving the absorption maximum (λmax) to a longer wavelength compared to the unsubstituted 3-phenyl-1,2,5-oxadiazole.

The spectrum would likely exhibit a strong absorption band, typical for aromatic and heteroaromatic systems. While specific experimental data for this exact compound is not widely published, analogous structures such as 1,3,4-oxadiazole (B1194373) derivatives with similar aromatic substituents show strong absorption maxima in the range of 230-350 nm. thieme-connect.comnih.gov For instance, a related compound, 5-(4-bromophenyl)-N-(2-chloro-4-nitrophenyl)-1,3,4-oxadiazol-2-amine, displays a λmax at 235 nm. thieme-connect.com The precise λmax for this compound would depend on the solvent used, as solvatochromic effects can influence the energy of the electronic transitions.

| Parameter | Expected Observation | Rationale |

|---|---|---|

| Absorption Maximum (λmax) | ~250-320 nm | Corresponds to π → π* transitions within the conjugated system of the methoxyphenyl and oxadiazole rings. |

| Molar Absorptivity (ε) | High (>10,000 L mol⁻¹ cm⁻¹) | Characteristic of allowed π → π* transitions in extended aromatic systems. |

| Weaker Transitions | Possible n → π* transitions at longer wavelengths | Arise from the non-bonding electrons on the oxygen and nitrogen atoms of the oxadiazole ring; often have much lower intensity. |

X-ray Crystallography for Definitive Solid-State Structural and Conformational Analysis

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound is not publicly documented, its expected structural features and packing motifs can be inferred from crystallographic studies of analogous compounds.

A single-crystal X-ray diffraction analysis would provide exact measurements of all bond lengths, bond angles, and dihedral angles. The 1,2,5-oxadiazole ring is known to be planar. mdpi.com A key conformational parameter would be the dihedral angle between the plane of this heterocyclic ring and the plane of the 4-methoxyphenyl ring. Due to potential steric hindrance between ortho-hydrogens on the phenyl ring and the atoms of the oxadiazole ring, a completely coplanar arrangement is unlikely. In related structures, such as 3-(3,4-dinitro-1H-pyrazol-5-yl)-4-nitrofurazan, significant twisting between heterocyclic rings is observed to relieve steric strain. researchgate.net A modest dihedral angle would be expected, representing a balance between maximizing π-conjugation (favoring planarity) and minimizing steric repulsion.

| Parameter | Expected Value/Feature | Basis of Prediction |

|---|---|---|

| 1,2,5-Oxadiazole Ring Geometry | Planar | Inherent aromaticity and structure of the furazan (B8792606) ring system. mdpi.comrsc.org |

| C(oxadiazole)–C(phenyl) Bond Length | ~1.46 - 1.48 Å | Shorter than a typical C-C single bond (~1.54 Å) due to partial double bond character from conjugation. |

| Dihedral Angle (Oxadiazole-Phenyl) | Non-zero, likely 5-25° | A compromise between maximizing electronic conjugation and minimizing steric hindrance. |

| C(phenyl)–O(methoxy) Bond Length | ~1.36 Å | Typical for an aryl ether, reflecting resonance between the oxygen lone pairs and the phenyl ring. |

The supramolecular architecture of the crystal lattice is governed by a network of non-covalent interactions. For this compound, several types of weak intermolecular interactions would be anticipated to play a crucial role in the crystal packing. bohrium.comnih.gov

π-π Stacking: The presence of two aromatic rings (phenyl and oxadiazole) makes π-π stacking interactions highly probable. These interactions typically occur in a parallel-displaced or "slip-stacked" arrangement to minimize electrostatic repulsion and maximize attractive dispersion forces. researchgate.netrsc.org The interplanar distance between stacked rings is generally in the range of 3.3 to 3.8 Å. nih.gov Such interactions could involve phenyl-phenyl, oxadiazole-oxadiazole, or phenyl-oxadiazole ring pairings. spbu.ru

Other Weak Interactions: C-H···N and C-H···O hydrogen bonds are also expected, where hydrogen atoms interact with the nitrogen or oxygen atoms of the oxadiazole ring or the methoxy group of neighboring molecules. These directional interactions help to organize the molecules into specific one-, two-, or three-dimensional networks. nih.gov

Chromatographic Methods for Purification and Purity Assessment

Chromatographic techniques are essential for both the purification of synthesized this compound and the quantitative assessment of its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the principal methods employed for these purposes.

HPLC is the premier technique for the analysis and purification of non-volatile, thermally stable organic compounds. A reversed-phase HPLC (RP-HPLC) method would be the standard approach for this molecule. In RP-HPLC, the compound is separated based on its hydrophobic interactions with a non-polar stationary phase, typically octadecylsilane (B103800) (C18), and eluted with a polar mobile phase.

For analytical purposes, a gradient elution starting with a higher percentage of water and increasing the organic solvent (acetonitrile or methanol) content would effectively separate the target compound from more polar starting materials and less polar byproducts. Purity is determined by integrating the peak area of the analyte and expressing it as a percentage of the total area of all observed peaks, typically monitored with a diode-array detector (DAD) or UV detector set at the compound's λmax. The purity of compounds intended for biological testing is often required to be >95%. nih.gov

| Parameter | Typical Condition |

|---|---|

| Column | C18 (e.g., 4.6 mm x 250 mm, 5 µm particle size) |

| Mobile Phase A | Water (often with 0.1% formic acid or trifluoroacetic acid) |

| Mobile Phase B | Acetonitrile or Methanol |

| Elution Mode | Gradient (e.g., 50% B to 100% B over 20 minutes) |

| Flow Rate | 1.0 mL/min |

| Detection | UV/DAD at λmax (e.g., 280 nm) |

| Column Temperature | 25-40 °C |

GC-MS is a highly sensitive method used to separate and identify volatile and thermally stable compounds. It is particularly useful for detecting trace amounts of volatile impurities, such as residual solvents or volatile byproducts from the synthesis. The sample is vaporized in a heated inlet and separated on a capillary column (e.g., a non-polar DB-5ms or mid-polarity DB-17ms) before entering the mass spectrometer.

The mass spectrometer ionizes the eluted molecules (typically via electron ionization, EI) and separates the resulting ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides a molecular fingerprint that can be used to identify the compound and any impurities by comparing the fragmentation patterns to spectral libraries. The fragmentation of 1,2,5-oxadiazole N-oxides, for example, has been studied in detail to understand their characteristic patterns. researchgate.net For this compound, key fragments would likely correspond to the loss of parts of the oxadiazole ring (e.g., NO, N₂O) and fragments characteristic of the methoxyphenyl cation. The primary challenge in GC-MS is ensuring the compound is sufficiently volatile and does not thermally decompose in the injector or column.

In Silico and Theoretical Investigations of 3 4 Methoxyphenyl 1,2,5 Oxadiazole

Quantum Chemical Studies and Electronic Structure Analysis

Quantum chemical studies are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation for a given molecular system, these methods can determine electron distribution, molecular geometry, and energy levels, which collectively dictate the compound's behavior.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for predicting the molecular geometry and electronic properties of organic compounds like 3-(4-Methoxyphenyl)-1,2,5-oxadiazole. DFT calculations, often employing hybrid functionals such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are used to optimize the molecular structure to its lowest energy state. chim.it

Table 1: Representative DFT-Calculated Structural Parameters for Oxadiazole Derivatives

| Parameter | Typical Calculated Value | Reference |

|---|---|---|

| C-O Bond Length | 1.366 - 1.368 Å | chim.it |

| C=N Bond Length | 1.298 Å | chim.it |

| C-C (inter-ring) Bond Length | 1.456 - 1.457 Å | chim.it |

Note: The values are representative of substituted oxadiazole compounds as found in the literature and provide an expected range for this compound.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. mdpi.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. A large energy gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. chim.it For similar oxadiazole compounds, calculated HOMO-LUMO gaps are often in the range of 4-5 eV, indicating good stability. chim.it

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated. These descriptors quantify different aspects of a molecule's reactivity.

Table 2: Global Reactivity Descriptors Derived from FMO Analysis

| Descriptor | Formula | Description |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron from a molecule. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to a molecule. |

| Chemical Hardness (η) | η = (I - A) / 2 | Measures the resistance of a molecule to change its electron configuration. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating how easily the electron cloud is polarized. |

| Electronegativity (χ) | χ = (I + A) / 2 | The power of an atom in a molecule to attract electrons to itself. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of the energy lowering due to maximal electron flow between donor and acceptor. |

These descriptors help in creating a comprehensive reactivity profile for the molecule.

The Molecular Electrostatic Potential (ESP) surface map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. researchgate.netglobethesis.com The ESP map illustrates the electrostatic potential on the electron density surface. Different colors represent different potential values: red indicates regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. researchgate.net Green represents areas of neutral potential.

For oxadiazole derivatives, ESP maps typically show that the nitrogen atoms of the oxadiazole ring are the most electron-rich regions (colored red), making them the primary sites for electrophilic interactions, such as hydrogen bonding. chim.itresearchgate.net The hydrogen atoms of the phenyl ring, in contrast, often appear as regions of positive potential (blue). This detailed mapping of charge distribution is essential for understanding intermolecular interactions, particularly in the context of drug design where ligand-receptor binding is governed by electrostatic complementarity. researchgate.net

Theoretical calculations can also predict key thermodynamic parameters that describe the energy and stability of a molecule and its reactions. DFT methods are used to compute the standard molar enthalpies of formation (ΔHf), Gibbs free energy (ΔG), and entropy (S). researchgate.net

The enthalpy of formation is particularly important for compounds like 1,2,5-oxadiazoles (also known as furazans), which are known to be highly endothermic, meaning they have a high positive heat of formation. researchgate.netnih.govfrontiersin.org This high energy content is a key feature of the furazan (B8792606) ring and is a reason why its derivatives are investigated as high-energy-density materials. researchgate.netbohrium.com For instance, the parent furazan ring has a calculated enthalpy of formation of 216 kJ/mol. researchgate.net The substitution of groups like the 4-methoxyphenyl (B3050149) moiety will influence this value, but the inherent high energy of the core ring remains a defining characteristic.

These calculations are crucial for understanding the stability of the compound and the energetic feasibility of its synthesis or potential decomposition pathways. By calculating the energies of reactants, transition states, and products, a complete energetic profile for a reaction can be constructed, providing insights into reaction mechanisms and kinetics.

Molecular Modeling and Docking Simulations for Ligand-Target Interaction Prediction

Beyond understanding the intrinsic properties of the molecule, computational methods are extensively used to predict how it might interact with biological targets, a cornerstone of modern drug discovery.

Structure-based virtual screening is a computational technique used to identify potential drug candidates from large libraries of small molecules by predicting their binding affinity to a specific biological target, typically a protein. The 1,2,5-oxadiazole scaffold has been successfully employed in such screening campaigns. researchgate.netresearchgate.net

The process begins with the three-dimensional structure of the target protein, which can be obtained from experimental methods like X-ray crystallography or NMR spectroscopy. A library of compounds containing the 1,2,5-oxadiazole core is then computationally "docked" into the active site of the target. Docking algorithms sample a vast number of possible orientations and conformations of the ligand within the binding site and use a scoring function to estimate the binding affinity for each pose.

Studies have shown that the 1,2,5-oxadiazole core can serve as a valuable scaffold for identifying novel inhibitors. For example, a combination of virtual screening and subsequent biological assays identified 1,2,5-oxadiazole derivatives as a new class of inhibitors for SUMO-specific protease 2 (SENP2), an important enzyme involved in various diseases. researchgate.netresearchgate.net In such studies, the initial screening identifies "hit" compounds that are predicted to bind well. These hits are then further investigated to explore the structure-activity relationship (SAR), leading to the design of more potent and selective inhibitors. The most potent compounds from these screenings have shown inhibitory concentrations (IC50) in the low micromolar range. researchgate.netresearchgate.net This approach highlights the power of using specific chemical scaffolds like 1,2,5-oxadiazole in a targeted and efficient drug discovery process.

Ligand-Protein Docking Algorithms and Scoring Functions Applied to this compound Analogs

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, estimating the strength of the interaction. sciepub.com For analogs of this compound, various docking algorithms and software suites are employed to understand their binding modes with biological targets.

Commonly used software includes AutoDock, which utilizes a Lamarckian genetic algorithm, and the GOLD suite. researchgate.netjuniperpublishers.com The process typically involves preparing the protein structure by removing water molecules and co-crystallized ligands, followed by defining a search space or "grid box" around the active site. sciepub.comresearchgate.net The ligand's conformational flexibility is explored within this space to generate multiple binding poses.

These poses are then evaluated using scoring functions that estimate the binding affinity, often expressed as binding energy (e.g., in kcal/mol or kJ/mol) or a dimensionless score. mdpi.com Lower binding energy values generally indicate stronger, more favorable interactions. mdpi.com Examples of scoring functions include the Moldock score and the Piecewise Linear Potential (PLP) fitness score. juniperpublishers.comnih.gov Docking studies on various oxadiazole derivatives have been performed against a range of protein targets implicated in diseases like cancer, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and Caspase-3. mdpi.comnih.gov The interactions predicted by docking, such as hydrogen bonds and hydrophobic contacts, are crucial for rationalizing the structure-activity relationships of these compounds. sciepub.com

| Software/Algorithm | Scoring Function/Metric | Protein Target Examples | Reference |

|---|---|---|---|

| AutoDock | Binding Energy (kcal/mol or kJ/mol) | EGFR, HER2, VEGFR2 | researchgate.netmdpi.com |

| GOLD Suite | PLP Fitness Score | ER, EGFR | juniperpublishers.com |

| Molegro Virtual Docker | Moldock Score | VEGFR-2 | nih.gov |

| UCSF Chimera | Visualization and Analysis Tool | Tubulin-colchicine protein complex | researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling Methodologies

QSAR and pharmacophore modeling are computational strategies used to correlate the chemical structure of compounds with their biological activity. These methods are vital for optimizing lead compounds and screening large databases for new potential drug candidates.

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical relationship between the physicochemical properties of a series of compounds and their biological activities. mdpi.com For oxadiazole derivatives, both 2D and 3D QSAR models have been developed to guide the design of new analogs with improved potency. mdpi.comresearchgate.net

Theoretical studies on 1,2,5-oxadiazole derivatives have explored their electronic structures, dipole moments, and other quantum chemical properties to understand their structure-activity relationships. researchgate.net For the broader class of oxadiazoles (B1248032), 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are frequently used. researchgate.netmdpi.com These methods generate 3D contour maps that visualize the regions where steric, electrostatic, or hydrophobic properties are favorable or unfavorable for activity, providing direct insights for structural modification. mdpi.com

The development of a robust QSAR model requires careful validation. Internal validation is often assessed using the leave-one-out cross-validation coefficient (q²), while external validation on a separate test set of compounds (evaluated by pred_r²) confirms the model's predictive power. mdpi.comnih.gov A statistically significant QSAR model is characterized by high values for q² and r² (typically >0.5 and >0.7, respectively) and a low standard error of the estimate. mdpi.commdpi.com Such models have been successfully developed for 1,2,4-oxadiazole (B8745197) derivatives, demonstrating their utility in predicting anticancer activity and guiding the synthesis of new, more potent compounds. mdpi.comresearchgate.net

| QSAR Method | Key Validation Parameters | Typical Application | Reference |

|---|---|---|---|

| 2D-QSAR | r², q², pred_r² | Correlating 2D structural descriptors with activity | mdpi.com |

| 3D-QSAR (CoMFA/CoMSIA) | q², N (components), SEE, r², F value | Mapping favorable/unfavorable steric and electrostatic fields | researchgate.netmdpi.com |

| k-Nearest Neighbor (kNN-MFA) | q², pred_r² | Generating models based on molecular field analysis | mdpi.comresearchgate.net |

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to interact with a specific biological target. The 1,2,5-oxadiazole ring and its derivatives are considered good pharmacophores for various biological activities. researchgate.netnih.gov

A pharmacophore model can be generated based on the structure of a known ligand-receptor complex (structure-based) or by aligning a set of active molecules and extracting their common features (ligand-based). ugm.ac.id This model then serves as a 3D query to search large chemical databases for novel compounds that match the required features, a process known as virtual screening. nih.govpharmacophorejournal.com

For instance, a virtual screening protocol was successfully used to identify 1,2,5-oxadiazole-containing compounds as a new class of inhibitors for SUMO-specific protease 2 (SENP2). nih.gov The screening involved identifying small molecules with shape and electrostatic properties similar to the known substrate, followed by molecular docking to prioritize candidates for experimental testing. nih.gov This approach demonstrates how ligand-based strategies can effectively filter vast chemical libraries to discover novel scaffolds for a given biological target. nih.govnih.gov

Conformational Analysis and Molecular Dynamics (MD) Simulations

While docking provides a static snapshot of ligand-receptor binding, molecular dynamics (MD) simulations offer a dynamic view, revealing how the complex behaves over time. This technique is crucial for assessing the stability of binding poses and understanding the flexibility of both the ligand and the target protein.

MD simulations are performed on ligand-protein complexes, typically those predicted by molecular docking, to evaluate their stability. nih.gov The simulation tracks the movements of every atom in the system over a period of time (often nanoseconds), providing insights into the dynamics of the binding interaction. tandfonline.comresearchgate.net

Key metrics analyzed from MD simulations include the Root Mean Square Deviation (RMSD) and the Root Mean Square Fluctuation (RMSF). A stable RMSD value for the ligand and protein over the simulation time suggests that the binding pose is stable and the complex does not undergo major conformational changes. tandfonline.comresearchgate.net RMSF analysis identifies the flexibility of different parts of the protein, highlighting which residues are most mobile and which are stabilized by ligand binding. tandfonline.com MD simulations of 1,2,4-oxadiazole derivatives targeting EGFR have shown that the most active compounds form stable complexes, retaining key hydrogen bonds for extended periods during the simulation. tandfonline.com Such simulations are critical for validating docking results and confirming that the predicted interactions are maintained in a dynamic, solvated environment. nih.gov

| Analysis Metric | Description | Indication of Stability | Reference |

|---|---|---|---|

| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions in the protein backbone and ligand from a reference structure over time. | A low, converging RMSD value indicates a stable protein-ligand complex. | tandfonline.comresearchgate.net |

| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual amino acid residues around their average positions. | Lower RMSF values in the binding site can indicate stabilization upon ligand binding. | tandfonline.com |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and protein throughout the simulation. | High occupancy of key hydrogen bonds suggests their importance for binding affinity and stability. | tandfonline.com |

Compound Reference Table

| Compound Name |

|---|

| This compound |

| 1,2,4-oxadiazole |

| 1,3,4-oxadiazole (B1194373) |

| 1,2,5-oxadiazole |

| 1,2,3-oxadiazole |

| 2-(1-(Ethylsulfonyl) piperidin-4-yl)-5-(furan-2-yl)-1,3,4-oxadiazole |

| 3–(4–chlorophenyl)–5–(4–fluorophenyl)–4–phenyl–4,5–dihydro–1,2,4–oxadiazole |

| 3,5–bis–(4–chlorophenyl)–4–phenyl–4,5–dihydro–1,2,4–oxadiazole |

| 2-[3-(pyridine-4-yl)-1,2,4-oxadiazol-5-yl]benzo[d]thiazole |

| [2-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]benzo[d]thiazol-4-yl]methanol |

| 2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]benzo[d]thiazole |

| 4-[5-(benzo[d]thiazol-2-yl)-1,2,4-oxadiazol-3-yl]benzene-1,2-diol |

| 4-amino-2-chlorobenzonitrile |

| 4-Amino-1,2,5-oxadiazole-2-oxide-3-carboxylic acid |

Mechanistic Studies of 3 4 Methoxyphenyl 1,2,5 Oxadiazole in Chemical and Biological Systems

Elucidation of Reaction Mechanisms in the Synthesis and Transformation of 1,2,5-Oxadiazoles

The construction and subsequent modification of the 1,2,5-oxadiazole ring are governed by specific reaction mechanisms, intermediates, and energetic considerations.

The synthesis of the 1,2,5-oxadiazole (furazan) ring is most commonly achieved through cyclodehydration reactions of α-dioximes. The mechanism of this transformation, while seemingly a straightforward removal of water, involves critical intermediates. For instance, the reaction of α-diketone oximes with condensing agents like diphosphorus (B173284) tetraiodide is a mild and effective method for preparing 1,2,5-oxadiazoles. researchgate.net While specific transition states are elucidated through computational chemistry, experimental evidence points to key intermediates.

Another significant pathway is the cyclization of α-nitro-ketoximes, which proceeds through dehydration to yield 1,2,5-oxadiazole N-oxides (furoxans), a related class of compounds. researchgate.net The formation of the furazan (B8792606) ring from a furoxan precursor often involves a rearrangement, highlighting the complex mechanistic pathways available. Synthetic strategies can also involve the condensation of furoxanyl (B1587844) amidoximes with aldehydes, which proceeds via an intermediate 1,2,4-oxadiazoline that is subsequently oxidized. researchgate.net The nature of the substituent, such as the 4-methoxyphenyl (B3050149) group, can influence the electronic properties of these intermediates, thereby affecting reaction rates and yields, although detailed studies on this specific substitution are limited.

Once the 1,2,5-oxadiazole ring is formed, its functionalization is a key step in developing derivatives with specific properties. The aromaticity of the 1,2,5-oxadiazole ring is relatively low compared to other five-membered heterocycles, which makes it susceptible to ring-opening and rearrangement reactions. The electron-withdrawing nature of the two nitrogen atoms renders the carbon atoms of the ring electrophilic and susceptible to nucleophilic attack, particularly if a good leaving group is present.

Thermodynamic stability is a crucial factor; for example, certain N-oxide (furoxan) derivatives can exist as a mixture of isomers and may slowly convert to the more thermodynamically stable furazan structure in solution. researchgate.net Kinetic studies of functionalization reactions, such as nucleophilic aromatic substitution (SNAr) on halo-substituted furazans or transformations of side-chains attached to the ring, are essential for optimizing reaction conditions. However, quantitative kinetic and thermodynamic data for the functionalization of 3-(4-Methoxyphenyl)-1,2,5-oxadiazole specifically are not extensively documented in the literature. The reactivity is generally inferred from the behavior of similarly substituted aryl-furazans.

Exploration of Molecular Interaction Mechanisms with Identified Biological Targets

The biological activity of this compound and its analogs is predicated on their ability to interact with specific macromolecules, such as enzymes and receptors, thereby modulating cellular pathways.

Derivatives of 1,2,5-oxadiazole have been identified as potent inhibitors of various enzymes. A notable example is their activity against indoleamine-2,3-dioxygenase 1 (IDO1), an enzyme involved in tumor immune escape. nih.gov Structure-based design has led to the development of 1,2,5-oxadiazole-3-carboximidamide derivatives that exhibit significant inhibitory activity against human IDO1 in both enzymatic and cellular assays. nih.gov

Biochemical and kinetic studies are fundamental to determining the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) and the potency of the inhibitor. These studies typically involve measuring enzyme activity at various substrate and inhibitor concentrations to determine key kinetic parameters.

| Compound | Enzymatic IC₅₀ (nM) | Cellular IC₅₀ (nM) |

|---|---|---|

| Compound 23 | 108.7 | 19.88 |

| Compound 25 | 178.1 | 68.59 |

| Compound 26 | 139.1 | 57.76 |

IC₅₀ represents the concentration of an inhibitor that is required for 50% inhibition of an enzyme's activity.

These kinetic analyses provide crucial insights into the structure-activity relationships (SAR), guiding the optimization of the lead compounds to enhance potency and selectivity.

While enzyme inhibition is a major mechanism, interaction with cellular receptors is another avenue for the biological activity of heterocyclic compounds. For the broader class of oxadiazoles (B1248032), derivatives have been shown to act as ligands for various receptors. For example, certain 1,2,4-oxadiazole (B8745197) derivatives are positive allosteric modulators (PAMs) of the metabotropic glutamate (B1630785) receptor 4 (mGluR4). nih.govnih.gov Allosteric modulators bind to a site on the receptor distinct from the primary (orthosteric) binding site, offering a more subtle and potentially safer way to control receptor activity.

Ultimately, the interaction of a compound with its molecular target triggers a cascade of downstream events, modulating cellular signaling pathways. For related 1,2,5-oxadiazole-2-oxide (furoxan) scaffolds, studies have demonstrated the ability to inhibit key signaling pathways involved in cancer progression, such as the MAPK pathway. mdpi.com

The analysis of such modulation relies on a variety of molecular biology techniques:

Western Blotting: This immunological technique is used to measure the protein levels of key signaling components. For example, it can be used to quantify the expression of total and phosphorylated forms of kinases like ERK, providing a direct measure of pathway activation. It has also been used to assess levels of proteins involved in metastasis (e.g., MMP-9) and cell cycle control (p21, p27). mdpi.com

Quantitative Real-Time PCR (qRT-PCR): This method is employed to measure changes in gene expression at the mRNA level. It has been used to show that furoxan derivatives can down-regulate the expression of anti-apoptotic genes like BCL-2 and up-regulate pro-apoptotic genes like Bax. mdpi.com Similarly, it can reveal changes in genes associated with metastasis, such as E-cadherin and N-cadherin. mdpi.com

Fluorescence-Based Assays: Specific fluorescent probes can be used to measure intracellular events. For instance, the DAF-FM DA probe has been used to demonstrate that some furoxan-based compounds act as nitric oxide (NO) donors intracellularly. mdpi.com

Cell Cycle Analysis: Flow cytometry is often used to analyze the distribution of cells in different phases of the cell cycle (G1, S, G2/M). This can reveal if a compound induces cell cycle arrest at a specific checkpoint, a common mechanism for anticancer agents. mdpi.com

Through these methodological approaches, a comprehensive picture of how a compound like this compound might influence cellular behavior can be constructed, linking its interaction with a specific molecular target to a functional cellular outcome.

Photochemical and Thermochemical Reaction Pathways of this compound Derivatives

The stability and reactivity of the 1,2,5-oxadiazole (furazan) ring in this compound and its derivatives are of significant interest in understanding their behavior in various chemical and biological environments. Both thermal and photochemical stimuli can induce distinct reaction pathways, primarily involving the cleavage of the heterocyclic ring.

Thermochemical Reaction Pathways

The thermolysis of 1,2,5-oxadiazole derivatives is characterized by the fragmentation of the heterocyclic ring. Early reports on the thermolytic cleavage of diphenylfurazan at temperatures exceeding 200°C indicated the formation of benzonitrile (B105546) and phenyl isocyanate. This suggests a common pathway involving a nitrile oxide intermediate.

Flash vacuum pyrolysis (FVP) has been a key technique for investigating these fragmentation processes in more detail. In FVP studies of various furazans, the 1,2,5-oxadiazole ring consistently undergoes cleavage at the O(1)−N(2) and C(3)−C(4) bonds. This fragmentation results in the formation of a nitrile and a nitrile oxide fragment. For this compound, the expected thermochemical decomposition would follow this established pathway, yielding 4-methoxybenzonitrile (B7767037) and a nitrile oxide, which can be subsequently trapped or undergo further reactions.

The general thermochemical decomposition pathway for a 3-aryl-1,2,5-oxadiazole is depicted as follows:

General Thermochemical Decomposition of 3-Aryl-1,2,5-oxadiazole

| Reactant | Conditions | Primary Fragments |

|---|

This table is generated based on typical reaction patterns for this class of compounds.

Detailed kinetic studies providing specific activation energies for the thermolysis of this compound are not extensively available in the current literature. However, the thermal stability of aryl-substituted 1,2,5-oxadiazoles is generally considered to be lower than their 1,2,4-oxadiazole isomers.

Photochemical Reaction Pathways

The photochemical behavior of 1,2,5-oxadiazoles also involves ring cleavage, leading to the formation of nitrile and nitrile oxide fragments, similar to the thermochemical pathway. Photolytic studies on furazans and benzofurazans have established this mode of decomposition.

Upon UV irradiation, this compound is expected to undergo cleavage of the O-N and C-C bonds within the oxadiazole ring. The specific dynamics of this photodissociation, including the nature of the excited states involved and the quantum yields of product formation, are not well-documented for this particular derivative. However, based on the established photochemistry of related furazans, the primary photochemical event is the fragmentation of the ring.

The nitrile oxide intermediate generated during photolysis is a highly reactive 1,3-dipole and can be trapped by various dipolarophiles, such as alkenes, to form cycloadducts like isoxazolines. In the absence of a trapping agent, the nitrile oxide can undergo rearrangement to form an isocyanate.

Expected Products from Photolysis of this compound

| Reactant | Conditions | Primary Intermediates/Products | Trapped Product (with alkene) |

|---|

This table outlines the expected products based on the known photochemical behavior of 3-aryl-1,2,5-oxadiazoles.

While detailed mechanistic studies with femtosecond spectroscopy or computational investigations on the photodissociation dynamics of this compound are scarce, the general pathways of ring fragmentation provide a foundational understanding of its photochemical reactivity.

Chemical Reactivity, Functionalization, and Derivatization Strategies for 3 4 Methoxyphenyl 1,2,5 Oxadiazole

Electrophilic Aromatic Substitution Reactions on the 4-Methoxyphenyl (B3050149) Moiety

The 4-methoxyphenyl group in the target molecule is highly activated towards electrophilic aromatic substitution (SEAr) due to the strong electron-donating effect of the methoxy (B1213986) substituent. wikipedia.orgvedantu.com This group directs incoming electrophiles primarily to the ortho and para positions. As the para position is occupied by the 1,2,5-oxadiazole ring, substitution is anticipated to occur regioselectively at the ortho positions (C-3 and C-5) of the phenyl ring. vedantu.com

Standard electrophilic aromatic substitution protocols can be applied to introduce key functional groups onto the 4-methoxyphenyl ring, which can serve as handles for further derivatization.

Halogenation: The introduction of halogen atoms (Cl, Br, I) can be achieved using common halogenating agents. wikipedia.org Bromination, for instance, typically employs reagents like N-Bromosuccinimide (NBS) or bromine (Br₂) in the presence of a Lewis acid catalyst or in a polar solvent. Given the activated nature of the anisole (B1667542) ring, these reactions often proceed under mild conditions to yield mono- or di-halogenated products at the ortho positions.

Nitration: Nitration introduces a nitro group (–NO₂) onto the aromatic ring, a versatile functional group that can be reduced to an amine or used in nucleophilic aromatic substitution. The reaction is typically performed using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄), which generates the reactive nitronium ion (NO₂⁺) as the electrophile. wikipedia.orgrsc.org For activated substrates like the 4-methoxyphenyl moiety, milder conditions may be required to prevent over-oxidation or side reactions.

Sulfonation: Sulfonation involves the introduction of a sulfonic acid group (–SO₃H) using fuming sulfuric acid or concentrated sulfuric acid. This reaction is generally reversible. wikipedia.org The sulfonic acid group can be used as a blocking group or converted into other functional groups like sulfonyl chlorides or sulfonamides.

Table 1: Typical Conditions for Electrophilic Aromatic Substitution on Activated Arenes

| Reaction Type | Reagent(s) | Catalyst/Solvent | Expected Product Position |

|---|---|---|---|

| Halogenation | Br₂, Cl₂, I₂, NBS, NCS | Lewis Acids (e.g., FeBr₃), Acetic Acid | Ortho to -OCH₃ |

| Nitration | HNO₃ / H₂SO₄ | Acetic Anhydride (B1165640) | Ortho to -OCH₃ |

| Sulfonation | Fuming H₂SO₄ (SO₃/H₂SO₄) | Neat or Inert Solvent | Ortho to -OCH₃ |

This table presents generalized conditions based on the reactivity of anisole derivatives; specific conditions for 3-(4-methoxyphenyl)-1,2,5-oxadiazole may vary.

Friedel-Crafts reactions are powerful C-C bond-forming methods used to attach alkyl or acyl groups to aromatic rings. vedantu.comtamu.edu

Friedel-Crafts Acylation: This reaction introduces an acyl group (R-C=O) to the aromatic ring using an acyl halide or anhydride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). vedantu.comtamu.edu For sensitive substrates like anisole derivatives, which can be demethylated by strong Lewis acids, milder catalysts like zinc chloride (ZnCl₂) or iron(III) chloride (FeCl₃) may be preferred. stackexchange.com The acylation is expected to occur at the ortho position, yielding an aryl ketone derivative. This ketone can then be a point for further functionalization.

Friedel-Crafts Alkylation: While useful for adding alkyl chains, this reaction is often less controlled than acylation. It is prone to issues like polyalkylation and carbocation rearrangements. The reaction typically involves an alkyl halide and a Lewis acid catalyst. Due to these limitations, acylation followed by reduction of the ketone is often a more reliable method for synthesizing alkyl-substituted derivatives.

Nucleophilic Reactions and Ring Transformations of the 1,2,5-Oxadiazole Core

The 1,2,5-oxadiazole ring is an electron-deficient heterocycle, making it susceptible to nucleophilic attack and reductive cleavage. chim.itchemicalbook.com This reactivity contrasts with the electrophilic nature of the 4-methoxyphenyl moiety.

The N-O bond within the 1,2,5-oxadiazole ring is the most labile linkage and is susceptible to cleavage under various conditions, leading to ring-opening.

Reductive Cleavage: The 1,2,5-oxadiazole ring can undergo reductive cleavage of the N-O bond. Polarographic studies on simple phenyl- and methyl-substituted 1,2,5-oxadiazoles have shown that the first step in their reduction is a two-electron process that cleaves the N-O bond. This process typically yields a diamine precursor or related open-chain species, which can be useful synthetic intermediates.

Recyclization Reactions: While more commonly documented for 1,2,4-oxadiazoles, ring-opening of the 1,2,5-oxadiazole can be followed by recyclization to form new heterocyclic systems. researchgate.net The specific pathway depends on the reaction conditions and the nature of the substituents. For instance, cleavage of the N-O bond generates a reactive intermediate that could potentially be trapped by other nucleophiles or electrophiles to construct different five- or six-membered rings.

Direct functionalization of the 1,2,5-oxadiazole ring is challenging due to its relative stability and electron-deficient character.

Reactions at Nitrogen: The nitrogen atoms in the 1,2,5-oxadiazole ring are generally not nucleophilic due to the electron-withdrawing nature of the ring system. chemicalbook.com Therefore, reactions such as N-alkylation are uncommon without prior modification of the ring.

Reactions at Carbon: The carbon atoms of the oxadiazole ring are electron-poor and thus resistant to electrophilic attack. Nucleophilic attack on the ring carbons is more plausible but often leads to ring-opening rather than simple substitution, unless a suitable leaving group is present. chim.it

Metal-Catalyzed Cross-Coupling Reactions for Diverse Functionalization

Metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for creating C-C and C-heteroatom bonds. mdpi.comresearchgate.net To apply these methods to this compound, a precursor bearing a handle, typically a halogen, is required. Such precursors can be synthesized via the electrophilic halogenation methods described in section 6.1.1. For example, 3-(3-bromo-4-methoxyphenyl)-1,2,5-oxadiazole would be an excellent substrate for these transformations.

Suzuki-Miyaura Coupling: This versatile palladium-catalyzed reaction couples an organoboron reagent (boronic acid or ester) with an aryl halide. researchgate.netnih.govnih.gov Reacting a halogenated derivative of the title compound with various aryl or heteroaryl boronic acids would allow for the synthesis of complex biaryl structures.

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl halide, catalyzed by palladium and copper complexes. rsc.org It is a powerful method for introducing alkynyl moieties, which are valuable in materials science and medicinal chemistry.

Heck Coupling: The Heck reaction forms a C-C bond between an aryl halide and an alkene under palladium catalysis, enabling the introduction of vinyl groups.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a C-N bond between an aryl halide and an amine, providing a direct route to arylamine derivatives.

Table 2: Overview of Potential Metal-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura | R-B(OH)₂ | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base | C-C (Aryl-Aryl) |

| Sonogashira | R-C≡C-H | Pd(0)/Cu(I) catalyst, Base | C-C (Aryl-Alkynyl) |

| Heck | Alkene | Pd(0) catalyst, Base | C-C (Aryl-Vinyl) |

| Buchwald-Hartwig | R₂NH | Pd(0) catalyst, Base | C-N (Aryl-Amine) |

This table outlines potential functionalizations of a halogenated derivative of this compound.

Suzuki-Miyaura, Sonogashira, and Heck Coupling Methodologies

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. While specific examples detailing these reactions on this compound are not extensively documented in readily available literature, the reactivity of similar heterocyclic systems, such as other oxadiazole and thiadiazole isomers, provides a strong basis for predicting their applicability. These reactions typically require the pre-functionalization of one of the coupling partners with a halide or triflate.

Suzuki-Miyaura Coupling: This reaction couples an organoboron compound with an organohalide. nih.govrsc.org For the target molecule, this could involve coupling a halogenated 1,2,5-oxadiazole derivative with 4-methoxyphenylboronic acid, or conversely, coupling 3-(4-bromo- or iodo-phenyl)-1,2,5-oxadiazole with a suitable boronic acid. In analogous systems, such as 3,5-dichloro-1,2,4-thiadiazole, reactions with arylboronic acids proceed under standard Suzuki-Miyaura conditions, using catalysts like tetrakis(triphenylphosphine)palladium(0) and a base such as potassium carbonate. researchgate.net It has been demonstrated that sequential coupling is possible, allowing for the synthesis of diaryl-thiadiazoles with different aryl groups. researchgate.net This suggests that a halogenated derivative of this compound could be coupled with various aryl or heteroaryl boronic acids to generate a diverse library of analogs.

Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. rsc.orgwpmucdn.commdpi.com The application of this methodology would allow for the introduction of alkyne moieties, which are valuable for further chemical transformations or for their electronic properties. A hypothetical reaction could involve a halogenated this compound coupling with a terminal alkyne. The mild conditions often employed in Sonogashira couplings make them suitable for complex molecules. mdpi.comresearchgate.net

Heck Coupling: The Heck reaction involves the coupling of an unsaturated halide with an alkene, catalyzed by palladium. semanticscholar.orgnih.gov This method enables the vinylation of the aromatic or heterocyclic core. For instance, a bromo-substituted this compound could react with various alkenes to introduce vinyl groups. wisc.edu The reaction conditions, including the choice of catalyst, base, and solvent, are critical for achieving high yields and selectivity. stackexchange.com

The table below summarizes typical conditions for these coupling reactions, drawn from analogous heterocyclic systems, which could be adapted for this compound derivatives.

| Coupling Reaction | Typical Catalyst | Co-catalyst/Ligand | Typical Base | Typical Solvent | Reactant Types |

| Suzuki-Miyaura | Pd(PPh₃)₄, Pd(OAc)₂ | PPh₃, Buchwald ligands | K₂CO₃, Na₂CO₃, Cs₂CO₃ | Toluene/Water, Dioxane, DMF | Aryl Halide + Arylboronic Acid |

| Sonogashira | PdCl₂(PPh₃)₂, Pd(OAc)₂ | CuI, PPh₃ | Et₃N, Piperidine, K₂CO₃ | DMF, Toluene, Acetonitrile | Aryl Halide + Terminal Alkyne |

| Heck | Pd(OAc)₂, PdCl₂ | PPh₃, P(o-tol)₃ | Et₃N, K₂CO₃, NaOAc | DMF, Acetonitrile, Toluene | Aryl Halide + Alkene |

C-H Activation and Direct Functionalization Approaches

Direct C-H activation is an increasingly important strategy that avoids the need for pre-functionalization of the substrate, offering a more atom-economical approach to creating new C-C or C-heteroatom bonds. docsity.com This can be applied to either the oxadiazole ring or the methoxyphenyl ring.

The C-H bonds on electron-deficient heterocycles like oxadiazoles (B1248032) can be susceptible to direct arylation. While studies on 1,2,5-oxadiazoles are sparse, extensive research on 1,3,4-oxadiazoles demonstrates the feasibility of this approach. Copper- or palladium-catalyzed direct arylation of 2-aryl-1,3,4-oxadiazoles with aryl iodides or bromides has been successfully achieved. uniroma1.itmdpi.com These reactions often require a ligand, such as 1,10-phenanthroline (B135089) for copper catalysis or specialized phosphines for palladium catalysis, along with a base. uniroma1.itmdpi.com This suggests that the C-H bond on the 1,2,5-oxadiazole ring of the title compound, if present (i.e., in a monosubstituted oxadiazole), could potentially be a site for direct functionalization.